molecular formula C12H18ClNO2 B8181436 (R)-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride

Cat. No.: B8181436
M. Wt: 243.73 g/mol
InChI Key: CLKCYOGCMFYVNY-RFVHGSKJSA-N
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Description

®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-isopropylbenzaldehyde.

    Formation of the Amino Acid: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts for chiral resolution may be employed.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide derivatives.

Scientific Research Applications

®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isopropyl-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    3-Amino-3-phenylpropanoic acid hydrochloride: Lacks the isopropyl substitution, leading to different steric and electronic properties.

    4-Isopropylphenylalanine: An amino acid with a similar structure but different functional groups.

Uniqueness

®-3-Amino-3-(4-isopropylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of the isopropyl-substituted phenyl ring. These features confer specific steric and electronic properties that influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKCYOGCMFYVNY-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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